molecular formula C24H72O20Si16 B6292234 Octakis(trimethylsiloxy)silsesquioxane, 97% CAS No. 51777-38-9

Octakis(trimethylsiloxy)silsesquioxane, 97%

Cat. No. B6292234
CAS RN: 51777-38-9
M. Wt: 1130.2 g/mol
InChI Key: VGCFDXBVURBJNA-UHFFFAOYSA-N
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Description

Octakis(trimethylsiloxy)silsesquioxane is a low-molecular-weight organosilicon compound . It has a molecular formula of C24H72O10Si11 . It is also known by other names such as Octakis(trimethylsilyl) trisilicate and Ctakis(Trimethylsiloxy)Silsesquioxane .


Synthesis Analysis

This compound is synthesized through the reaction of trimethylchlorosilane and octamethylcyclotetrasiloxane . It is used as a flavor and fragrance intermediate and is an important raw material used in pharmaceuticals, organic synthesis, dye stuffs, and agrochemicals .


Molecular Structure Analysis

The molecular structure of Octakis(trimethylsiloxy)silsesquioxane includes a Si8O12 core, with each silicon atom connected to three methyl groups . The molecular weight of the compound is 829.8 g/mol .


Chemical Reactions Analysis

Octakis(trimethylsiloxy)silsesquioxane is a cross-linking agent that forms covalent bonds with ethylene diamine and aluminium ions .


Physical And Chemical Properties Analysis

Octakis(trimethylsiloxy)silsesquioxane is a solid compound . It has a topological polar surface area of 92.3 Ų and a complexity of 776 . It has a rotatable bond count of 20 .

Scientific Research Applications

1. Precursor to Hybrid Nanocomposites

Octakis(trimethylsiloxy)silsesquioxane serves as a precursor to organic/inorganic nanocomposites. For instance, its derivative, octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane, can be synthesized and further reacted to produce octakis(3-methacryloxypropyldimethylsiloxy)octasilsesquioxane, a curable precursor to such nanocomposites (Zhang & Laine, 2000).

2. Synthesis of Cage-like Structures

It can be synthesized into cage-like structures, which are characterized using various spectroscopic methods. This is achieved via the trimethylsilylation of cubic tetramethylammonium silicate octamer (Hu, Qin, & Yuan, 1999).

3. Building Block for Molecular Composites

This compound is a key intermediate for creating molecular composites. Its highly reactive Si–H groups allow for transformation into various functionalized organic substituents, making it a versatile starting reagent (Provatas et al., 1998).

4. Influence on Polymer Nanocomposites

Octakis-functionalized polyhedral oligomeric silsesquioxanes significantly influence the physical properties of polymer nanocomposites, impacting aspects like thermal stability and crystallization kinetics (Huang, Tsai, & Kuo, 2009).

5. Synthesis of Starburst and Dendritic Molecules

It is used in synthesizing starburst-type giant silsesquioxanes and dendritic molecules, expanding the range of molecular architectures available for various applications (Wada et al., 2005).

6. Core-Shell Composite Nanomagnetics

As a derivative of polyhedral oligomeric silsesquioxane, it is used to create novel core-shell composite nanomagnetics, which find applications as reusable catalysts in chemical syntheses (Safaei-Ghomi, Nazemzadeh, & Shahbazi-Alavi, 2016).

7. Functionalization via Nucleophilic Substitution

Octakis(trimethylsiloxy)silsesquioxane undergoes functionalization through nucleophilic substitution, enabling the synthesis of various silsesquioxane derivatives (Dutkiewicz, Maciejewski, & Marciniec, 2009).

8. Self-Assembly of Supramolecular Structures

Its derivatives aid in the self-assembly of supramolecular structures through hydrogen bonding interactions, enhancing the thermal stability of polymers (Hu, Huang, & Kuo, 2012).

properties

IUPAC Name

[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H72O20Si16/c1-45(2,3)25-53-33-54(26-46(4,5)6)36-57(29-49(13,14)15)38-55(34-53,27-47(7,8)9)40-59(31-51(19,20)21)41-56(35-53,28-48(10,11)12)39-58(37-54,30-50(16,17)18)43-60(42-57,44-59)32-52(22,23)24/h1-24H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCFDXBVURBJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H72O20Si16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1130.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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